molecular formula C14H10FN3O2 B12899937 1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]- CAS No. 767310-79-2

1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-

Cat. No.: B12899937
CAS No.: 767310-79-2
M. Wt: 271.25 g/mol
InChI Key: AJEFIUBOJYVNSG-UHFFFAOYSA-N
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Description

5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has been studied for its potential anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid hydrazide with appropriate reagents under controlled conditions. One common method involves the cyclization of the hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Scientific Research Applications

5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with benzodiazepine receptors sets it apart from other similar compounds .

Properties

CAS No.

767310-79-2

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C14H10FN3O2/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-17-18-14(16)20-13/h1-8H,(H2,16,18)

InChI Key

AJEFIUBOJYVNSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)OC3=CC=CC=C3F

Origin of Product

United States

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